Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-
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Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- is an organosilicon compound with the molecular formula C16H26OSi. This compound is characterized by the presence of a silane group bonded to a 1-phenyl-3-butenyl group through an oxygen atom. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- typically involves the reaction of a silane precursor with a 1-phenyl-3-butenyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-phenyl-3-butenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silane derivatives, each with varying functional groups depending on the reagents used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in modifying biological molecules and surfaces to enhance their properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This interaction is crucial in applications such as surface modification and adhesion.
Comparison with Similar Compounds
Similar Compounds
- Silane, (1,1-dimethylethyl)diphenyl[(3-phenyl-2-propenyl)oxy]-
- Silane, (1,1-dimethylethyl)[(1-ethoxyethenyl)oxy]dimethyl-
- Silane, (1,1-dimethylethyl)dimethyl[(3-phenyl-2-propenyl)oxy]-
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar silane compounds. Its ability to form stable bonds with a variety of substrates makes it particularly valuable in applications requiring strong adhesion and surface modification.
Properties
IUPAC Name |
tert-butyl-dimethyl-(1-phenylbut-3-enoxy)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OSi/c1-7-11-15(14-12-9-8-10-13-14)17-18(5,6)16(2,3)4/h7-10,12-13,15H,1,11H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEQHSSHKFCSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC=C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459519 |
Source
|
Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340165-30-2 |
Source
|
Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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